NK314

Catalog No.
S548634
CAS No.
208237-49-4
M.F
C22H18ClNO4
M. Wt
395.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
NK314

CAS Number

208237-49-4

Product Name

NK314

IUPAC Name

12-methoxy-5,7-dioxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,19.020,24]tetracosa-1(13),2,4(8),9,11,14,19,21,23-nonaen-15-ol;chloride

Molecular Formula

C22H18ClNO4

Molecular Weight

395.8 g/mol

InChI

InChI=1S/C22H17NO4.ClH/c1-25-19-9-12-8-17-18(27-11-26-17)10-14(12)22-21(19)20-13(4-2-6-16(20)24)15-5-3-7-23(15)22;/h3,5,7-10H,2,4,6,11H2,1H3;1H

InChI Key

BRFDCAFDRFHEKX-UHFFFAOYSA-N

SMILES

COC1=C(C2=C3CCC[N+]3=C4C5C=C6C(=CC5C=CC4=C2C=C1)OCO6)O.[Cl-]

solubility

Soluble in DMSO, not in water

Synonyms

NK314; NK-314; NK 314.

Canonical SMILES

COC1=CC2=CC3=C(C=C2C4=C1C5=C(CCCC5=C6[N+]4=CC=C6)O)OCO3.[Cl-]

The exact mass of the compound 17-Methoxy-5,7-dioxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,19.020,24]tetracosa-1(24),3,8,11,13,15,17,19-octaen-18-ol;chloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

NK314 (CAS 208237-49-4) is a synthetic benzo[c]phenanthridine alkaloid utilized in biochemical research as a targeted Topoisomerase IIα (Top2α) poison and dual DNA-dependent protein kinase (DNA-PK) inhibitor[REFS-1, REFS-2]. For procurement professionals and principal investigators, the primary value of NK314 lies in its distinct target profile compared to classical anthracyclines or epipodophyllotoxins. By isolating Top2α-dependent DNA damage pathways without engaging the Top2β isoform, this compound provides a precise mechanistic tool for cell cycle arrest and DNA double-strand break (DSB) assays, particularly in models of chemoresistance and adult T-cell leukemia where generic Top2 poisons introduce confounding variables [REFS-1, REFS-2].

Substituting NK314 with conventional Top2 poisons, such as etoposide or doxorubicin, fundamentally compromises assay specificity and workflow efficiency. Generic Top2 inhibitors target both the α and β isoforms, with Top2β inhibition frequently triggering off-target secondary malignancy pathways and confounding cell-viability baselines[1]. Furthermore, standard alternatives lack NK314's dual capacity to simultaneously inhibit DNA-PKcs; replicating this effect requires the co-administration of a separate DNA-PK inhibitor (e.g., NU7026) alongside etoposide [2]. From a processability standpoint, etoposide-induced DNA cleavage complexes require enzymatic digestion with proteinase K for detection, whereas NK314 stabilizes these complexes in a manner that allows for direct, rapid detection, significantly streamlining analytical workflows [3].

Isoform-Specific Topoisomerase IIα Targeting

NK314 acts exclusively on the Top2α isoform, unlike broad-spectrum alternatives. In human gene knock-out models, TOP2β-deficient cells display increased sensitivity to NK314, confirming the α-isoform as the primary cellular target, whereas etoposide poisons both isoforms indiscriminately [1].

Evidence DimensionIsoform targeting and knock-out sensitivity
Target Compound DataNK314 (Specific to Top2α; active in TOP2β-/- cells)
Comparator Or BaselineEtoposide (Targets both Top2α and Top2β)
Quantified DifferenceElimination of Top2β-mediated off-target activity
ConditionsIn vivo mammalian cell models and ICE bioassays

Procuring NK314 allows researchers to isolate Top2α-dependent mechanisms without the confounding Top2β-linked cellular toxicity inherent to generic inhibitors.

Streamlined DNA Cleavage Complex Detection Workflow

In DNA fragmentation assays, NK314 induces detectable double-strand breaks within 1 hour of treatment without requiring enzymatic digestion. In contrast, etoposide-stabilized cleavable complexes mandate an additional proteinase K digestion step before DNA breaks can be analytically detected[1].

Evidence DimensionPre-analytical sample processing requirements
Target Compound DataNK314 (Direct break detection within 1h; no proteinase K required)
Comparator Or BaselineEtoposide (Requires proteinase K digestion of the enzyme protein)
Quantified DifferenceRemoval of the enzymatic digestion step from the assay protocol
ConditionsDNA double-strand break detection assays

Eliminating the proteinase K digestion step reduces reagent costs, minimizes assay variability, and accelerates high-throughput screening workflows.

Dual Inhibition of Top2α and DNA-PKcs

NK314 functions as a dual inhibitor by simultaneously targeting Top2α and inducing the degradation of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs). Achieving this same dual-pathway blockade with etoposide requires the supplementary procurement and co-administration of a specific DNA-PK inhibitor, such as NU7026 [1].

Evidence DimensionDNA-PKcs degradation and pathway blockade
Target Compound DataNK314 (Single-agent dual inhibition of Top2α and DNA-PK)
Comparator Or BaselineEtoposide (Requires co-administration with NU7026 for DNA-PK inhibition)
Quantified DifferenceConsolidation of a two-drug experimental regimen into a single agent
ConditionsM059K cell lines and adult T-cell leukemia (ATL) models

Using a single dual-action compound simplifies experimental design and eliminates the risk of drug-drug interaction artifacts in DNA repair studies.

Enhanced Cytotoxic Potency in Leukemia Models

Clonogenic assays in CEM human acute myeloid leukemia cells demonstrate that NK314 achieves an IC90 of 55 nmol/L, significantly outperforming etoposide, which requires a concentration of 260 nmol/L to achieve the same level of cytotoxicity [1].

Evidence DimensionIC90 for cell proliferation inhibition
Target Compound DataNK314 (55 nmol/L)
Comparator Or BaselineEtoposide (260 nmol/L)
Quantified Difference4.7-fold higher molar potency
ConditionsClonogenic assays in CEM cells

Higher molar potency allows for lower dosing concentrations, reducing the required volume of DMSO solvent and preserving baseline cell viability in sensitive assays.

Isoform-Specific DNA Damage and Repair Modeling

Because NK314 strictly targets the α-isoform, it is a precise reagent for studying Top2α-mediated G2/M cell cycle arrest without triggering the Top2β-dependent pathways that complicate data interpretation when using etoposide or doxorubicin [1].

High-Throughput DNA Fragmentation Assays

NK314 streamlines industrial or high-throughput laboratory workflows measuring DNA double-strand breaks, as it bypasses the mandatory proteinase K digestion step required by classical Top2 poisons, thereby increasing assay throughput and reproducibility [2].

Adult T-Cell Leukemia (ATL) and Chemoresistance Research

For models expressing high levels of DNA-PKcs, NK314 provides a built-in dual-inhibition mechanism. This eliminates the need to formulate complex multi-drug cocktails (e.g., etoposide plus NU7026) when investigating impaired DNA double-strand break repair in resistant cell lines [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

395.0924357 g/mol

Monoisotopic Mass

395.0924357 g/mol

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

BH68FXM7X8

Dates

Last modified: 02-18-2024
1: Guo L, Liu X, Jiang Y, Nishikawa K, Plunkett W. DNA-dependent protein kinase and ataxia telangiectasia mutated (ATM) promote cell survival in response to NK314, a topoisomerase IIα inhibitor. Mol Pharmacol. 2011 Aug;80(2):321-7. doi: 10.1124/mol.109.057125. Epub 2011 May 5. PubMed PMID: 21546556; PubMed Central PMCID: PMC3141888.
2: Hisatomi T, Sueoka-Aragane N, Sato A, Tomimasu R, Ide M, Kurimasa A, Okamoto K, Kimura S, Sueoka E. NK314 potentiates antitumor activity with adult T-cell leukemia-lymphoma cells by inhibition of dual targets on topoisomerase II{alpha} and DNA-dependent protein kinase. Blood. 2011 Mar 31;117(13):3575-84. doi: 10.1182/blood-2010-02-270439. Epub 2011 Jan 18. PubMed PMID: 21245486.
3: Toyoda E, Kagaya S, Cowell IG, Kurosawa A, Kamoshita K, Nishikawa K, Iiizumi S, Koyama H, Austin CA, Adachi N. NK314, a topoisomerase II inhibitor that specifically targets the alpha isoform. J Biol Chem. 2008 Aug 29;283(35):23711-20. doi: 10.1074/jbc.M803936200. Epub 2008 Jul 2. PubMed PMID: 18596031; PubMed Central PMCID: PMC3259784.
4: Onda T, Toyoda E, Miyazaki O, Seno C, Kagaya S, Okamoto K, Nishikawa K. NK314, a novel topoisomerase II inhibitor, induces rapid DNA double-strand breaks and exhibits superior antitumor effects against tumors resistant to other topoisomerase II inhibitors. Cancer Lett. 2008 Jan 18;259(1):99-110. Epub 2007 Nov 12. PubMed PMID: 17998154.
5: Guo L, Liu X, Nishikawa K, Plunkett W. Inhibition of topoisomerase IIalpha and G2 cell cycle arrest by NK314, a novel benzo[c]phenanthridine currently in clinical trials. Mol Cancer Ther. 2007 May;6(5):1501-8. PubMed PMID: 17513599.

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